
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiadiazole ring, a fluorobenzyl group, and an amide group . The fluorine atom in the fluorobenzyl group would be expected to have a significant impact on the compound’s chemical properties, as fluorine is highly electronegative.Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the amide group and the thiadiazole ring . The amide group could potentially undergo hydrolysis under acidic or basic conditions, while the thiadiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure . For example, the presence of the fluorobenzyl group could increase the compound’s lipophilicity, which might affect its solubility in various solvents .Scientific Research Applications
Photodynamic Therapy Applications
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide, as part of the 1,3,4-thiadiazole core, has been investigated for its potential in photodynamic therapy (PDT). The compound's derivatives, particularly those involving zinc phthalocyanine structures, have shown high singlet oxygen quantum yield. This property is crucial for PDT applications, as the generation of singlet oxygen upon light activation can lead to the selective destruction of cancerous cells. The high singlet oxygen quantum yield and appropriate photodegradation properties of these derivatives suggest their potential as effective Type II photosensitizers in cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Properties
Research has also focused on the antimicrobial and antifungal properties of compounds derived from the 1,3,4-thiadiazole core. A study on N-(dibenzylcarbamothioyl)-3-methylbutanamide, a compound with a similar thiadiazole structure, revealed significant in-vitro antibacterial and antifungal activity. The compound's structure was confirmed through various spectroscopic techniques, and its biological activity was assessed against multiple microbial strains. The findings underscored the compound's potential in addressing microbial infections, highlighting the broader antimicrobial applications of thiadiazole derivatives (Gumus et al., 2017).
Anticancer Activity
The anticancer potential of 1,3,4-thiadiazole derivatives, closely related to N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide, has been explored in various studies. One such study synthesized new benzothiazole acylhydrazones that showed promising anticancer activity. These compounds, developed from the benzothiazole scaffold, which is structurally similar to the thiadiazole core, were tested against multiple cancer cell lines. The research demonstrated the compounds' potential in inhibiting cancer cell growth, suggesting the applicability of thiadiazole derivatives in cancer treatment strategies (Osmaniye et al., 2018).
Future Directions
properties
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3OS2/c1-9(2)6-12(19)16-13-17-18-14(21-13)20-8-10-4-3-5-11(15)7-10/h3-5,7,9H,6,8H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPZMAXVHHMQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2713695.png)
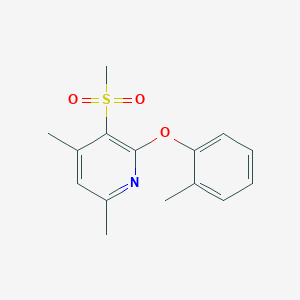

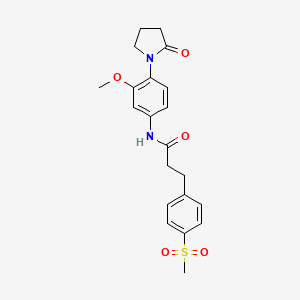
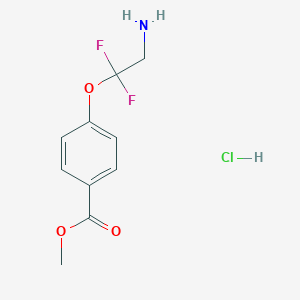
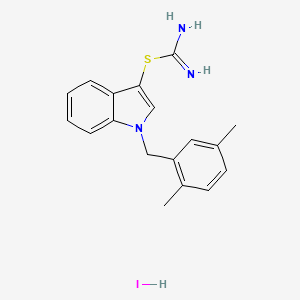
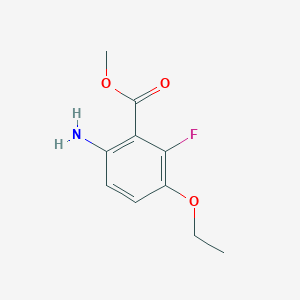

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2713708.png)
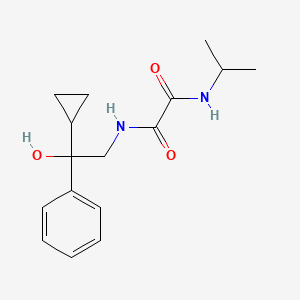
![Ethyl 2-{[3-(4-methylpiperazin-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2713713.png)
![3-(3-benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-5-(pyridin-2-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2713714.png)